2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone
Description
This compound is a hybrid heterocyclic molecule featuring a thiazole core substituted with a 4-fluorophenyl group at position 2 and a piperazine ring linked via an ethanone bridge to a 3-methoxyphenyl group. Its structural complexity combines pharmacophores commonly associated with receptor-binding activity, particularly in the central nervous system (CNS) and antiproliferative agents. The thiazole moiety is known for its metabolic stability, while the piperazine and aryl groups may enhance interactions with serotonin or dopamine receptors .
Properties
Molecular Formula |
C22H22FN3O2S |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C22H22FN3O2S/c1-28-20-4-2-3-19(14-20)25-9-11-26(12-10-25)21(27)13-18-15-29-22(24-18)16-5-7-17(23)8-6-16/h2-8,14-15H,9-13H2,1H3 |
InChI Key |
RXSIVQHZSQUUGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
The synthetic route for this compound involves several steps. While I don’t have specific details for this exact compound, I can provide a general outline:
Thiazole Synthesis: Start by synthesizing the thiazole ring, possibly via cyclization of appropriate precursors.
Piperazine Mannich Reaction: Introduce the piperazine moiety through a Mannich reaction. This involves reacting the piperazine with an aldehyde or ketone and an amine.
Ketone Formation: Finally, introduce the ketone group to complete the structure.
For industrial production, optimization of these steps and scalability would be crucial.
Chemical Reactions Analysis
The compound may undergo various reactions, including:
Oxidation: Oxidation of the thiazole sulfur could lead to different oxidation states.
Reduction: Reduction of the ketone group could yield a corresponding alcohol.
Substitution: Substitution reactions at the fluorophenyl or methoxyphenyl positions are possible.
Common reagents and conditions would depend on the specific reaction. Major products would vary based on the reaction type.
Scientific Research Applications
Medicine: Given the piperazine ring’s prevalence in pharmaceuticals, further exploration could reveal its therapeutic potential.
Chemistry: It could serve as a building block for more complex molecules.
Biology: Investigate its interactions with biological targets.
Industry: Explore its use in materials science or catalysis.
Mechanism of Action
The compound’s mechanism of action remains to be elucidated. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The compound shares structural motifs with several derivatives synthesized for CNS or anticancer applications. Below is a comparative analysis:
| Compound Name | Core Structure | Substituents/R-Groups | Pharmacological Target | Reference ID |
|---|---|---|---|---|
| Target Compound | Thiazole + piperazine | 4-Fluorophenyl, 3-methoxyphenyl | Potential CNS/antiproliferative | |
| 2-(4-Fluorophenyl)sulfanyl-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone | Ethanone + piperazine | 4-Fluorophenylsulfanyl, 3-methoxyphenyl | Serotonin receptors | |
| 4-(2-Fluorobenzoyl)piperazin-1-ylmethanone | Piperazine + benzoyl | 2-Fluorobenzoyl, 2-methoxyphenyl | Dopamine receptor ligands | |
| 2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazinyl]ethanone | Pyrazole + piperazine | 4-Chlorophenyl, methylsulfonyl | COX-2 inhibition | |
| 1-[4-(3-Methoxyphenyl)piperazinyl]-2-(thiophen-2-yl)ethanone | Piperazine + thiophene | 3-Methoxyphenyl, thiophen-2-yl | 5-HT1A receptor modulation |
Key Observations :
- Piperazine Linkage : The piperazine ring is a common feature, facilitating interactions with G-protein-coupled receptors (GPCRs). Substituents on the piperazine (e.g., sulfonyl, benzoyl) modulate selectivity and potency .
- Aryl Groups : The 3-methoxyphenyl group in the target compound is associated with enhanced blood-brain barrier (BBB) penetration compared to bulkier substituents like 4-(trifluoromethyl)phenyl in MK47 .
- Heterocyclic Cores : Replacing the thiazole with pyrazole (as in ) or triazole (as in ) alters metabolic stability and binding affinity. Thiazole derivatives generally exhibit superior bioavailability .
Comparison with Analogues :
- MK47 (Compound 22) : Synthesized via HOBt/TBTU-mediated coupling of 2-(thiophen-2-yl)acetic acid to piperazine, yielding higher purity (82%) .
- Triazole Derivatives : Employ sodium ethoxide-mediated condensations of α-halogenated ketones with triazoles, requiring rigorous temperature control .
Pharmacological and Binding Data
Limited direct data exists for the target compound, but insights can be extrapolated from analogues:
- Receptor Affinity :
Structural and Crystallographic Insights
Biological Activity
The compound 2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article will explore the biological activity of this specific compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The molecular formula of the compound is , and it features a thiazole ring fused with a piperazine moiety. The presence of the fluorophenyl and methoxyphenyl groups enhances its lipophilicity and potential receptor interactions.
Anticancer Activity
Recent studies have shown that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the target compound have been tested against various cancer cell lines, demonstrating cytotoxic effects. The mechanism often involves the inhibition of key proteins involved in cell proliferation and survival.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A549 (Lung) | 5.23 | |
| Compound B | MCF-7 (Breast) | 7.89 | |
| Target Compound | Various | TBD | Current Study |
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. The target compound's structural features may contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Thiazole derivatives have been shown to inhibit enzymes that are crucial for cancer cell metabolism.
- Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors, potentially leading to neuroprotective effects.
- Oxidative Stress Induction : Some thiazoles induce oxidative stress in cancer cells, leading to apoptosis.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the thiazole ring and piperazine structure significantly affect biological activity. For example:
- Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve binding affinity to target receptors.
- Piperazine Variations : Different substitutions on the piperazine ring can modulate the compound's interaction with biological targets.
Case Studies
- Anticancer Efficacy : A study evaluated several thiazole derivatives against human cancer cell lines, revealing that compounds with similar structures exhibited IC50 values as low as 5 µM against A549 cells, indicating potent anticancer activity.
- Antimicrobial Testing : Another investigation focused on thiazole derivatives' antimicrobial effects against Staphylococcus aureus and Escherichia coli, where some derivatives showed significant inhibition at concentrations below 10 µg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
